![molecular formula C24H29NO11 B14124082 [(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B14124082.png)
[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desacetylcolchicine d-tartrate is a synthetic chemical compound derived from colchicine, a natural alkaloid found in the autumn crocus plant. It is known for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit microtubule polymerization and prevent cell division .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of desacetylcolchicine d-tartrate involves multiple steps, starting from colchicine. The process typically includes the removal of the acetyl group from colchicine to form desacetylcolchicine, followed by the reaction with tartaric acid to form the d-tartrate salt. The reaction conditions often involve the use of organic solvents such as chloroform and controlled temperatures to ensure high purity and yield .
Industrial Production Methods: Industrial production of desacetylcolchicine d-tartrate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. It involves the use of large reactors, precise temperature control, and purification techniques such as chromatography to achieve the desired product quality .
化学反应分析
Types of Reactions: Desacetylcolchicine d-tartrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can change the compound’s properties
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
科学研究应用
Desacetylcolchicine d-tartrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving microtubule polymerization.
Biology: It serves as a tool to study cell division and microtubule dynamics.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit cell division.
Industry: It is used in the development of new drugs and therapeutic agents .
作用机制
Desacetylcolchicine d-tartrate exerts its effects by inhibiting microtubule polymerization, which is essential for cell division. It binds to tubulin, a protein that forms microtubules, preventing its polymerization and leading to cell cycle arrest. This mechanism is particularly effective in rapidly dividing cancer cells, making it a potential anticancer agent .
相似化合物的比较
Colchicine: The parent compound from which desacetylcolchicine is derived. It also inhibits microtubule polymerization but has different pharmacokinetic properties.
Trimethylcolchicinic acid: Another derivative of colchicine with similar biological activity.
NCI 1136: A related compound with anticancer properties .
Uniqueness: Desacetylcolchicine d-tartrate is unique due to its specific molecular structure, which allows it to effectively inhibit microtubule polymerization while potentially offering different pharmacokinetic and safety profiles compared to other similar compounds .
属性
分子式 |
C24H29NO11 |
|---|---|
分子量 |
507.5 g/mol |
IUPAC 名称 |
[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C20H23NO5.C4H6O6/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12;5-1(3(7)8)2(6)4(9)10/h6,8-10,14H,5,7,21H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m01/s1 |
InChI 键 |
JLRWNBXMQCGSEJ-APBURCQWSA-N |
手性 SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)[NH3+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
规范 SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


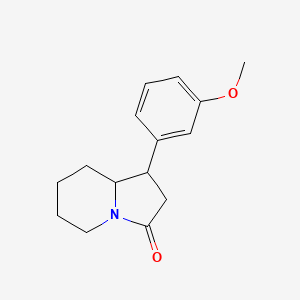

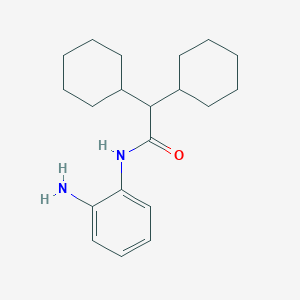

![(2e)-3-(4-Methoxy-3-[(methylamino)sulfonyl]phenyl)acrylic acid](/img/structure/B14124017.png)
![2-(4-(Trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B14124021.png)
![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14124023.png)
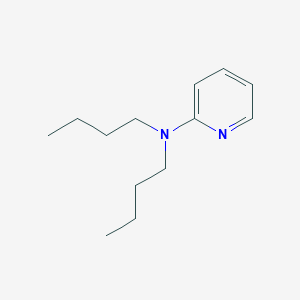
![N-[1-(2-ethoxyphenyl)ethyl]formamide](/img/structure/B14124037.png)
![4'-Methoxy-N-phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14124051.png)
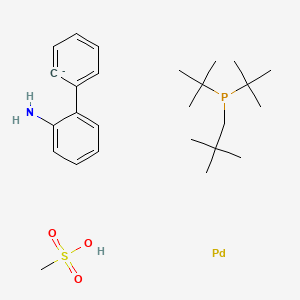
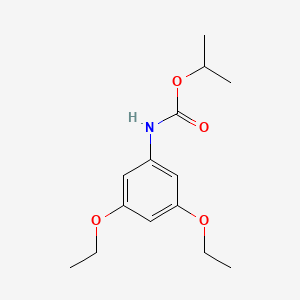
![8-(2-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124063.png)
![D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, Methyl ester](/img/structure/B14124066.png)
